molecular formula C7H10ClN3O B1455267 3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol CAS No. 1138220-54-8

3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol

Cat. No. B1455267
M. Wt: 187.63 g/mol
InChI Key: ZPGWYPGLUCHATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol” is an organic compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound also contains a chloro group (Cl), an amino group (NH2), and a propanol group (C3H7OH).


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .

Scientific Research Applications

Pyrazine derivatives are versatile and have been used in various scientific fields . They have shown numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . Many synthesized pyrazine derivatives have shown significant pharmacological activity, such as Pyrazinamide (an anti-tuberculosis agent), Glipizide (an anti-diabetic), amiloride (a diuretic), thionazine (an insecticide and nematicide), bortezomib and Oltipraz (anti-cancer drugs) .

Another study mentioned the synthesis and applications of 1,2,3-Triazole-Fused Pyrazines . These heterocycles have been used in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .

    Medicinal Chemistry

    Pyrazine derivatives have been reported to exhibit numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . For example, 2-amino-5,6-diphenylpyrazine derivatives and Chloro [2,6-bis(1- methyl imidazol)pyrazine]silver(I) -complex and chloro[2,6-bis(1-methyl imidazol)pyrazine]gold(I)- complex have shown potent antimicrobial activity .

    Synthetic Chemistry

    Pyrazine derivatives are used as building blocks for the synthesis of various complex molecules . For example, the azapentalene, 5 H-pyrazolo[1′,2′:1,2][1,2,3]triazolo[4,5-b]pyrazin-6-ium, inner salt, was obtained in yields up to 85% via cyclization with loss of nitrogen after amination of 2-azido-3-chloropyrazine .

    Pharmaceutical Industry

    Pyrazine derivatives are used in the synthesis of various drugs. For example, Pyrimidine derivatives, which are a type of diazine, are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They have been reported to exhibit numerous biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

properties

IUPAC Name

3-[(6-chloropyrazin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c8-6-4-9-5-7(11-6)10-2-1-3-12/h4-5,12H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGWYPGLUCHATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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